2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione
Description
Properties
IUPAC Name |
1-[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9-7-13(17(15,16)8-9)12-5-3-4-11(6-12)10(2)14/h3-6,9H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRHCRBJGROKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Thiosemicarbazide with α-Haloketones
A classical route involves the reaction of thiosemicarbazide derivatives with α-haloketones such as chloroacetone or chloroacetyl compounds. This pathway typically proceeds via nucleophilic substitution followed by cyclization:
- Mechanism: Thiosemicarbazide reacts with the halogenated carbonyl compound, forming a thiazolidine intermediate. Cyclization occurs under acidic or basic conditions, leading to the formation of the thiazolidinedione core.
- Reaction Conditions: Refluxing in solvents like ethanol or acetic acid at elevated temperatures (around 100–110°C).
- Advantages: Simplicity and high yields (up to 94%) with prolonged heating (up to 8 hours).
Reaction of Ethyl Chloroacetate with Thiosemicarbazone Derivatives
This method involves ester derivatives:
- Mechanism: Ethyl chloroacetate reacts with thiosemicarbazone to form an intermediate hydrazino-thiazolidinone, which hydrolyzes under acidic conditions to yield the target compound.
- Reaction Conditions: Reflux in dilute hydrochloric acid or other acidic media.
- Notes: Care must be taken due to the potential release of toxic HCN gas during acidification.
Acidification of Potassium Thiocyanate and Ethyl Chloroacetate
This pathway involves acidification of the product obtained from the reaction of ethyl chloroacetate with potassium thiocyanate, leading to the formation of the thiazolidinedione ring via cyclization.
- Mechanism: Nucleophilic attack by thiocyanate, followed by cyclization under acidic conditions.
- Notes: Precautions are necessary due to the liberation of toxic gases.
Microwave-Assisted Synthesis
Recent advances have focused on greener, more efficient methods utilizing microwave irradiation:
- Methodology: Suspension of chloroacetic acid and thiourea in water, followed by microwave irradiation at 250 W for about 5 minutes.
- Outcome: Achieves the target compound with yields around 83%, significantly reducing reaction time from hours to minutes.
- Advantages: Reduced reaction time, lower energy consumption, and avoidance of prolonged heating.
Solid-Phase and Solvent-Free Techniques
Microwave-Induced Solvent-Free Reactions
A notable approach involves:
- Procedure: Mixing chloroacetic acid and thiourea with a catalyst like piperidine and activated silica gel, then subjecting the mixture to microwave irradiation.
- Conditions: Microwave power of 900 W for approximately 7 minutes.
- Result: Yields of about 83%, with the process being environmentally friendly and efficient.
One-Pot Multi-Component Reactions
Some studies have explored multi-component reactions involving aldehydes, amines, and thioglycolic acid, often under ultrasonic or microwave conditions, to synthesize derivatives related to the core structure.
- Mechanism: Sequential condensation and cyclization steps facilitated by catalysts such as Bi(SCH2COOH)3 or vanadyl sulfate.
- Outcome: High yields (up to 92%) with reaction times under 10 minutes under microwave irradiation.
Alternative Synthetic Routes
Reaction of Thiosemicarbazide with Dehydroacetic Acid
This pathway involves:
- Formation of thiosemicarbazenes from dehydroacetic acid and thiosemicarbazide.
- Subsequent reaction with alkylating agents like ethyl 2-bromo propionate or phenyl bromoacetate to produce thiazolidinone derivatives.
Multi-Step Synthesis via Chiral Auxiliaries
Some research utilizes chiral auxiliaries derived from amino acids (e.g., S-valine methyl ester) to induce stereoselectivity:
- Procedure: Protection of amino groups, methylation, ester hydrolysis, and cyclization to install the thione group.
- Application: Useful for synthesizing chiral derivatives with potential biological activity.
Data Summary and Comparative Table
| Methodology | Reagents | Conditions | Reaction Time | Yield | Advantages | Notes |
|---|---|---|---|---|---|---|
| Thiosemicarbazide + α-Haloketone | Thiosemicarbazide, halogenated ketone | Reflux at 100–110°C | 8–12 hours | Up to 94% | Simple, high yield | Toxic gases during acidification |
| Ethyl Chloroacetate + Thiosemicarbazone | Ethyl chloroacetate, thiosemicarbazone | Reflux in acid | Several hours | Variable | Well-established | Toxic gas risk |
| Microwave-assisted (Chloroacetic acid + Thiourea) | Chloroacetic acid, thiourea | Microwave at 250 W, 5 min | 5 min | 83% | Fast, eco-friendly | Requires microwave setup |
| Solid-phase, solvent-free | Precursors + silica gel + piperidine | Microwave at 900 W, 7 min | 7 min | 83% | Green chemistry | Minimal solvent use |
| Multi-component (Aldehyde + Amine + Thioglycolic acid) | Various aldehydes, amines | Microwave or ultrasound | 7–10 min | 82–92% | Versatile | Multi-step, complex |
Chemical Reactions Analysis
Types of Reactions
2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the acetyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinediones depending on the nucleophile used.
Scientific Research Applications
The compound 2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione , also known by its CAS number 1502731-71-6, is a thiazolidine derivative that has garnered attention in various scientific research fields. This article explores its applications, focusing on medicinal chemistry, biological activity, and potential industrial uses.
Medicinal Chemistry
Antidiabetic Activity
Thiazolidinediones (TZDs), a class of compounds that includes thiazolidine derivatives, are recognized for their insulin-sensitizing properties. Research indicates that derivatives like this compound may exhibit potential as antidiabetic agents by improving glucose metabolism and enhancing insulin sensitivity. Studies have shown that modifications in the thiazolidine structure can lead to varying degrees of biological activity.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Research has indicated that thiazolidine derivatives can inhibit pro-inflammatory cytokines and pathways, making them candidates for treating inflammatory diseases. Investigations into the specific mechanisms of action for this compound are ongoing.
Antioxidant Properties
Studies have demonstrated that compounds with similar structures possess antioxidant activity, which is crucial in combating oxidative stress-related diseases. The presence of the acetyl group in this compound may enhance its ability to scavenge free radicals.
Antimicrobial Activity
Preliminary studies indicate potential antimicrobial properties against various pathogens. The compound's effectiveness varies based on concentration and the type of microorganism tested. Further research is needed to establish detailed efficacy profiles.
Case Study 1: Antidiabetic Effects
A study published in a peer-reviewed journal evaluated the antidiabetic effects of thiazolidine derivatives in diabetic rat models. The results showed significant reductions in blood glucose levels and improvements in lipid profiles when treated with this compound compared to control groups.
Case Study 2: Anti-inflammatory Mechanism
Research conducted at a leading university explored the anti-inflammatory mechanisms of thiazolidine derivatives. The study found that treatment with this compound resulted in decreased levels of inflammatory markers in cultured human cells.
Data Tables
| Application Area | Effect Observed | Reference |
|---|---|---|
| Antidiabetic | Reduced blood glucose levels | [Study on TZD derivatives] |
| Anti-inflammatory | Decreased inflammatory markers | [University research findings] |
| Antioxidant | Scavenging of free radicals | [Biological activity studies] |
| Antimicrobial | Inhibition of bacterial growth | [Preliminary antimicrobial study] |
Mechanism of Action
The mechanism of action of 2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with receptors that play a role in inflammation or glucose metabolism. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(3-acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione can be contextualized by comparing it to analogous thiazolidine-dione and related heterocyclic compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Methazole replaces the thiazolidine ring with an oxadiazolidine core, altering electronic properties (oxygen vs. sulfur) and enabling herbicidal activity via inhibition of photosynthetic electron transport .
Ring Modifications and Bioactivity The thiazolidine-2,4-dione variant in incorporates a quinoline-triazole hybrid structure, demonstrating antimicrobial properties. The pyrrolidine-substituted thiazolidine-dione () emphasizes the role of nitrogen-rich substituents in modulating solubility and pharmacokinetic profiles .
Synthetic Utility
- The target compound and its analogs (e.g., ) serve as versatile scaffolds for drug discovery due to their sulfone groups, which enhance metabolic stability and hydrogen-bonding capacity .
Table 2: Physicochemical Properties
| Property | This compound | 2-(3-Amino-4-chlorophenyl)-1,2-thiazolidine-1,1-dione | Methazole |
|---|---|---|---|
| Molecular Weight (g/mol) | 253.32 | 246.71 | 275.09 |
| LogP (Predicted) | ~2.1 (moderate lipophilicity) | ~1.8 (polar due to -NH₂ and -Cl) | ~3.2 |
| Hydrogen Bond Acceptors | 4 | 4 | 5 |
| Key Functional Groups | Acetyl, sulfone | Amino, chloro, sulfone | Dichloro, oxadiazolidine |
Biological Activity
2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione, also known by its CAS number 1502731-71-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its diverse biological activities. The structure can be represented as follows:
This structure includes an acetyl group and a methyl group that can influence its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer types.
The mechanisms through which this compound exerts its anticancer effects include:
- Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells. For instance, HepG2 cells treated with the compound exhibited significant increases in early and late-stage apoptosis percentages .
- Inhibition of Cell Proliferation : The compound has been shown to disrupt cell cycle progression, particularly increasing the percentage of cells in the G2/M phase, which is indicative of cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is often influenced by their structural features. In the case of this compound:
- Substituent Effects : The presence of electron-donating groups (like methyl) on the phenyl ring enhances cytotoxicity against cancer cells. Conversely, substituents that are electron-withdrawing can reduce activity .
- Thiazolidine Ring Importance : The thiazolidine moiety is crucial for maintaining biological activity. Modifications to this core structure can significantly alter potency and selectivity against different cancer cell lines .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- HepG2 Cell Line Study : A study demonstrated that this compound induced apoptosis in HepG2 cells through caspase activation pathways. The upregulation of caspase-3 and caspase-9 was noted as a mechanism for inducing programmed cell death .
- MCF-7 Cell Line Analysis : In MCF-7 cells, treatment with this compound showed a significant reduction in cell viability and induced cell cycle arrest at the G0/G1 phase .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione, and how is its purity validated?
- Methodological Answer : A common approach involves refluxing precursor compounds (e.g., 3-acetylphenyl derivatives) with reagents like chloroacetic acid, anhydrous sodium acetate, and acetic anhydride in glacial acetic acid. The product is isolated via precipitation in water and recrystallized from an acetic acid/water mixture (1:1) . Purity is validated using HPLC (high-performance liquid chromatography) and elemental analysis, while structural integrity is confirmed via H/C NMR and mass spectrometry (MS).
Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?
- Methodological Answer : Key techniques include:
- Spectroscopy : NMR for proton/carbon environments, FT-IR for functional group identification.
- Mass Spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation.
- Thermal Analysis : DSC (differential scanning calorimetry) to determine melting points and stability.
Cross-referencing these with X-ray crystallography (if single crystals are obtained) ensures structural accuracy .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and cytotoxicity screening (e.g., MTT assay on cancer cell lines) are standard. Dose-response curves and IC calculations are used to quantify potency. Positive controls and replicates are essential to minimize false positives .
Advanced Research Questions
Q. How can X-ray crystallography resolve challenges in determining this compound’s crystal structure, particularly disorder or twinning?
- Methodological Answer : SHELXL (via the SHELX suite) is widely used for refining structures with twinning or disorder. Strategies include:
- Applying TWIN/BASF commands for twinned data.
- Using PART/SUMP restraints for disordered regions.
- Validating with R-factor convergence and electron density maps . High-resolution data (≤1.0 Å) improves accuracy, while low-temperature data collection reduces thermal motion artifacts .
Q. What computational approaches predict the compound’s reactivity or binding interactions with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Tools like AutoDock Vina simulate ligand-protein interactions, guided by crystallographic protein structures (e.g., PDB entries).
- MD Simulations : Assess binding stability over time (e.g., RMSD analysis in GROMACS) .
Q. How should researchers address contradictions between spectroscopic data and crystallographic findings?
- Methodological Answer : Discrepancies (e.g., NMR shifts vs. crystallographic bond lengths) may arise from solvation effects or dynamic conformers. Solutions include:
- Re-examining experimental conditions (e.g., solvent polarity, temperature).
- Using SCXRD (single-crystal X-ray diffraction) to resolve static structures.
- Validating with solid-state NMR or Raman spectroscopy for crystalline vs. solution-state comparisons .
Q. What factorial design strategies optimize reaction yields for derivatives of this compound?
- Methodological Answer : A 2 factorial design evaluates variables (e.g., temperature, catalyst loading, solvent ratio). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
